Trimethoxybenzoyl vs. Dimethoxybenzoyl: Cytotoxic Potency in Gastric Cancer Cells
In a congeneric series of 3,4,5-trimethoxyphenyl-substituted β-carboline derivatives evaluated against human gastric cancer BCG-823 cells, the 3,4,5-trimethoxybenzoyl-containing compound displayed an IC₅₀ of < 100 µM, whereas the corresponding 3,4-dimethoxybenzoyl analog was approximately 2- to 3-fold less potent (IC₅₀ > 200 µM) [1]. Although the test compounds in that study were C1/C3/C9-substituted rather than C2-acylated, the differential contribution of the third methoxy group is a class-level indicator that directly supports the selection of the 3,4,5-trimethoxy variant over dimethoxy or monomethoxy alternatives [2].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 µM (class inference from 3,4,5-trimethoxy-β-carboline derivatives) |
| Comparator Or Baseline | 3,4-Dimethoxybenzoyl analog: IC₅₀ > 200 µM; 4-Methoxybenzoyl analog: IC₅₀ > 300 µM |
| Quantified Difference | ≥ 2‑fold lower IC₅₀ for trimethoxy vs. dimethoxy; ≥ 3-fold vs. monomethoxy |
| Conditions | Human BCG-823 gastric cancer cell line; MTT assay; 48 h exposure |
Why This Matters
A 2-3 fold improvement in potency reduces the amount of compound required per assay and lowers the risk of false negatives in primary screening cascades.
- [1] Wu Q, et al. Synthesis and in vitro cytotoxic evaluation of novel 3,4,5-trimethoxyphenyl substituted β-carboline derivatives. Eur J Med Chem. 2009;44(2):663-671. Table 2: cytotoxic activities against BCG-823 cells. View Source
- [2] Soni JP, et al. β-Carboline-based molecular hybrids as anticancer agents. Eur J Med Chem. 2021;222:113601. SAR discussion of trimethoxyphenyl vs. dimethoxyphenyl. View Source
